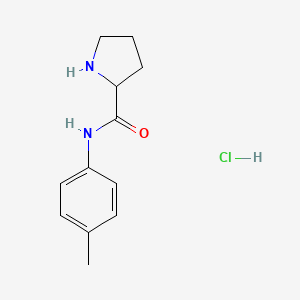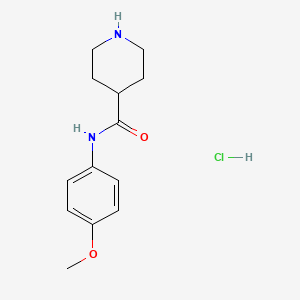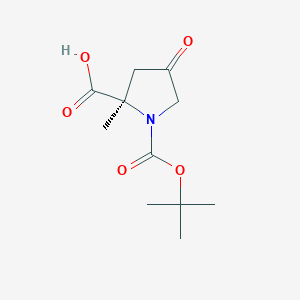
1-Boc-2-methyl-4-oxo-D-proline
Übersicht
Beschreibung
1-Boc-2-methyl-4-oxo-D-proline is a proline derivative with a Boc (tert-butoxycarbonyl) group as the protecting group for the amino group and a methyl ester group at the C-terminus. It is a chemical intermediate and reaction component for the production of pharmaceuticals, agrochemicals, dyes, fragrances, and other fine chemicals .
Synthesis Analysis
This compound is a versatile building block that can be used to make many complex compounds . Proline derivatives are used in peptide synthesis as building blocks. They play a vital role in synthesizing peptides with the desired conformation and biological activity.Molecular Structure Analysis
The molecular formula of 1-Boc-2-methyl-4-oxo-D-proline is C11H17NO5 . The molecular weight is 243.26 .Chemical Reactions Analysis
1-Boc-2-methyl-4-oxo-D-proline is used in various chemical reactions. For instance, it is used as a MMP12 substrate, which can be used to detect MMP12 enzyme activity .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 42-46 °C . Its optical activity is [α]22/D +14.0°, c = 1 in chloroform .Wissenschaftliche Forschungsanwendungen
Chiral Separation and Pharmaceutical Compounds
1-Boc-2-methyl-4-oxo-D-proline derivatives, such as Boc-2-methylproline and its esters, are integral in the chiral separation of compounds, a process crucial for pharmaceutical compound development. These derivatives are used as building blocks leading to a variety of pharmaceutical compounds, and their separation is achieved effectively using high-performance liquid chromatography (HPLC) methods. The resolution of these compounds can change significantly with slight alterations in the mobile phase composition, indicating the specificity and importance of their chiral recognition mechanisms in pharmaceutical research (Zhao & Pritts, 2007).
Conformational Analysis and cis-trans Isomerization
The study of cis-trans isomerization in proline derivatives like 1-Boc-2-methyl-4-oxo-D-proline provides insights into the conformational dynamics of prolyl peptide bonds. This understanding is fundamental in protein chemistry and can impact the design of peptidomimetics and other bioactive compounds. The findings in this area help illuminate the conformationally constraining properties of such proline derivatives (Torbeev et al., 2012).
Synthesis of Complex Organic Compounds
1-Boc-2-methyl-4-oxo-D-proline serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, its derivatives are used in multi-step organic synthesis processes where the product of an initial reaction step is used directly in subsequent steps without purification. This approach is economical and practical, especially in the synthesis of proline-based chiral organocatalysts (Harnying et al., 2014).
Enantioselective Catalysis
The derivatives of 1-Boc-2-methyl-4-oxo-D-proline are used as chiral ligands for enantioselective reactions, a crucial aspect of asymmetric synthesis. These reactions are fundamental in producing enantiomerically pure compounds, which are essential in various fields including pharmaceuticals and materials science. For instance, Boc-L-proline has been used as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, demonstrating the versatility of proline derivatives in catalysis (Zhou et al., 2004).
Safety And Hazards
The compound is classified as having Acute Tox. 4 Dermal, Acute Tox. 4 Oral, and Eye Dam. . It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
As a versatile building block, 1-Boc-2-methyl-4-oxo-D-proline has potential for use in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, dyes, fragrances, and other fine chemicals . Its role in peptide synthesis also suggests potential applications in the development of new peptides with desired conformations and biological activities.
Eigenschaften
IUPAC Name |
(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXPSKGEDSTYJA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-methyl-4-oxo-D-proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



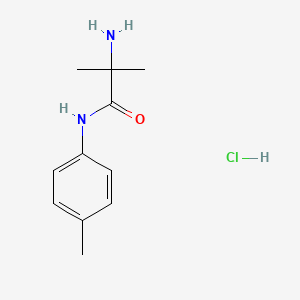
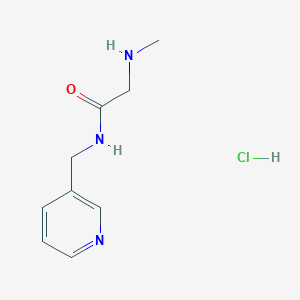

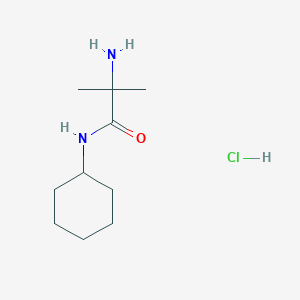
![(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1398443.png)
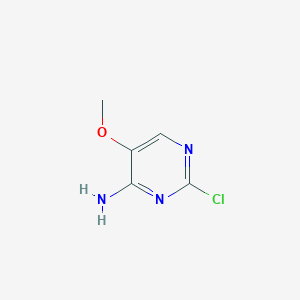
![5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B1398445.png)
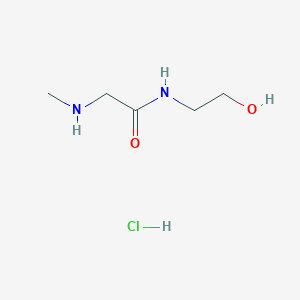
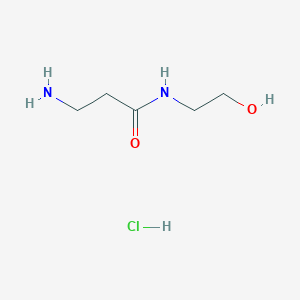
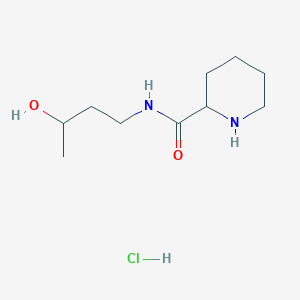
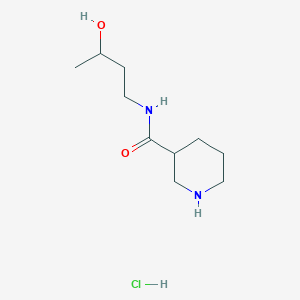
![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)
